molecular formula C23H20BrCl2N3O5S2 B11106445 N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide CAS No. 314754-34-2

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B11106445
CAS No.: 314754-34-2
M. Wt: 633.4 g/mol
InChI Key: LBXHWVPBKSKPLX-UHFFFAOYSA-N
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Description

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonyl groups attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reduction of the nitro group to an amine, which is then reacted with 4-chlorophenylpiperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonyl and piperazine groups .

Scientific Research Applications

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonyl groups attached to a piperazine ring.

Properties

CAS No.

314754-34-2

Molecular Formula

C23H20BrCl2N3O5S2

Molecular Weight

633.4 g/mol

IUPAC Name

N-[4-bromo-2-[4-(4-chlorophenyl)sulfonylpiperazine-1-carbonyl]phenyl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C23H20BrCl2N3O5S2/c24-16-1-10-22(27-35(31,32)19-6-2-17(25)3-7-19)21(15-16)23(30)28-11-13-29(14-12-28)36(33,34)20-8-4-18(26)5-9-20/h1-10,15,27H,11-14H2

InChI Key

LBXHWVPBKSKPLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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